1-((4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)phenyl)sulfonyl)piperidine-4-carboxamide
Description
1-((4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)phenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted at the 4-position with a carboxamide group. The piperidine ring is further functionalized via a sulfonyl linker attached to a phenyl group, which is integrated into a 1,1-dioxido-3-oxoisothiazolidin-2-yl moiety. The isothiazolidinone dioxide group may contribute to metabolic stability, while the sulfonyl bridge and carboxamide could influence solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S2/c16-15(20)11-5-8-17(9-6-11)26(23,24)13-3-1-12(2-4-13)18-14(19)7-10-25(18,21)22/h1-4,11H,5-10H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVLYHUDRUBSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Piperidine Substitutions: The target compound’s carboxamide group at the 4-position contrasts with the hydroxyl group in 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol . Carboxamides generally improve solubility and target engagement via hydrogen bonding compared to hydroxyl or ketone groups. The benzyl group in 1-Benzyl-4-phenylamino-4-piperidinecarboxamide introduces steric bulk, which may reduce membrane permeability relative to the target compound’s sulfonyl-phenyl-isothiazolidinone moiety.
Sulfonyl and Heterocyclic Moieties: The isothiazolidinone dioxide in the target compound differs from methylsulfonylphenyl groups in patent analogs . Multiple sulfonyl groups in 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone suggest a design for high-affinity enzyme inhibition, though at the cost of synthetic complexity.
Biological Activity Hypotheses: Piperidine derivatives with sulfonyl groups are frequently explored as kinase inhibitors or serotonin receptor modulators. The target compound’s isothiazolidinone dioxide could mimic transition states in enzymatic reactions, a strategy seen in protease inhibitors. Propyl and methyl substituents in patent compounds may enhance blood-brain barrier penetration, whereas the carboxamide in the target compound might limit CNS uptake due to polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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